UNC0737

Beschreibung

Eigenschaften

Molekularformel |

C31H49N5O2 |

|---|---|

Molekulargewicht |

523.8 g/mol |

IUPAC-Name |

2-cyclohexyl-6-methoxy-N-methyl-N-(1-propan-2-ylpiperidin-4-yl)-7-(3-pyrrolidin-1-ylpropoxy)quinazolin-4-amine |

InChI |

InChI=1S/C31H49N5O2/c1-23(2)36-18-13-25(14-19-36)34(3)31-26-21-28(37-4)29(38-20-10-17-35-15-8-9-16-35)22-27(26)32-30(33-31)24-11-6-5-7-12-24/h21-25H,5-20H2,1-4H3 |

InChI-Schlüssel |

ATORKVYCKKBNTF-UHFFFAOYSA-N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

UNC0737; UNC 0737; UNC-0737 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

UNC0737: A Technical Guide to its Mechanism of Action as a G9a/GLP Negative Control

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

UNC0737 is a chemical probe designed as a structurally similar but significantly less potent analog of UNC0638, a potent dual inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1). Its primary utility in research is to serve as a negative control in experiments involving UNC0638, allowing researchers to distinguish the cellular effects of G9a/GLP inhibition from off-target or compound-specific effects. The attenuated potency of this compound is achieved through a specific chemical modification that eliminates a critical hydrogen bond interaction with the G9a enzyme. This guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Attenuated Inhibition of G9a and GLP

This compound was rationally designed as the N-methyl analog of UNC0638. This modification, the methylation of the secondary amino group at the 4-position of the quinazoline ring, was specifically introduced to remove a hydrogen bond interaction with the aspartate residue Asp1083 in the active site of G9a.[1][2] This single structural change results in a greater than 300-fold decrease in inhibitory potency against both G9a and GLP when compared to UNC0638, rendering it a poor inhibitor of these enzymes.[1][2]

The primary mechanism of action of this compound is, therefore, its significantly reduced ability to inhibit the enzymatic activity of the G9a/GLP complex. This complex is responsible for the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression. By having a molecular structure highly similar to the potent inhibitor UNC0638 but lacking its inhibitory activity, this compound serves as an ideal negative control to validate that the observed biological effects of UNC0638 are indeed due to the inhibition of G9a and GLP.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity against its primary targets and other related proteins.

Table 1: In Vitro Inhibitory Activity of this compound against G9a and GLP

| Target | IC50 (nM) | Assay Type | Reference |

| G9a | 5,000 ± 200 | SAHH-coupled assay | [2] |

| GLP | > 10,000 | SAHH-coupled assay | [2] |

Table 2: Selectivity Profile of this compound

| Target | Activity | Reference |

| SUV39H2 | Inactive | [1] |

| SETD7 | Inactive | [1] |

| SETD8 | Inactive | [1] |

| PRMT3 | Inactive | [1] |

| 24 Kinases | Inactive | [1] |

Table 3: Cellular Activity and Toxicity of this compound

| Parameter | EC50 (nM) | Cell Line | Assay Type | Reference |

| Cellular Toxicity | 8,700 ± 790 | Not specified | MTT assay | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

SAHH-Coupled Biochemical Assay for G9a/GLP Inhibition

This assay quantitatively measures the enzymatic activity of G9a and GLP and the inhibitory potential of compounds like this compound.

-

Principle: The methyltransferase reaction produces S-adenosylhomocysteine (SAH), which is then hydrolyzed by S-adenosylhomocysteine hydrolase (SAHH) to homocysteine and adenosine. The production of homocysteine is coupled to a thiol-detecting reagent, which generates a fluorescent or colorimetric signal.

-

Protocol:

-

Prepare a reaction mixture containing G9a or GLP enzyme, the peptide substrate (e.g., a histone H3-derived peptide), and SAHH in a suitable buffer (e.g., Tris or phosphate buffer).

-

Add this compound at varying concentrations to the reaction mixture.

-

Initiate the reaction by adding the co-substrate S-adenosylmethionine (SAM).

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.

-

Stop the reaction and add a thiol-detecting reagent (e.g., ThioGlo®).

-

Measure the signal (e.g., fluorescence) using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

MTT Assay for Cellular Toxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and, conversely, cytotoxicity of a compound.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to produce a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the EC50 for cellular toxicity by plotting the percentage of cell viability against the logarithm of the compound concentration.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving G9a/GLP and a typical experimental workflow for evaluating compounds like this compound.

References

UNC0737: A Technical Guide to a Chemical Probe Negative Control

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC0737 is a crucial chemical tool for researchers studying the biological roles of the histone methyltransferases G9a (EHMT2) and G9a-like protein (GLP/EHMT1). As a close structural analog and the N-methyl derivative of the potent G9a/GLP inhibitor UNC0638, this compound serves as an indispensable negative control for in vitro and in-cell experiments. Its significantly diminished inhibitory activity against G9a and GLP allows scientists to differentiate between on-target effects of G9a/GLP inhibition and off-target or compound-specific effects. This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols and visual workflows to facilitate its effective use in research.

Chemical Structure and Properties

This compound is a quinazoline derivative with the IUPAC name 2-Cyclohexyl-N-(1-isopropylpiperidin-4-yl)-6-methoxy-N-methyl-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine.[1] Its chemical structure is closely related to UNC0638, with the key difference being the methylation of the secondary amine at the 4-position of the quinazoline ring. This modification is central to its function as a negative control.

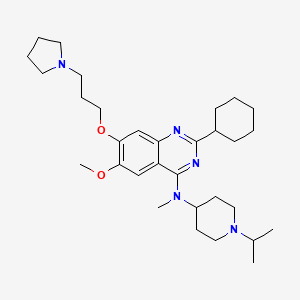

Image of the chemical structure of this compound.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value |

| IUPAC Name | 2-Cyclohexyl-N-(1-isopropylpiperidin-4-yl)-6-methoxy-N-methyl-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine[1] |

| CAS Number | 1327276-39-0[1] |

| Molecular Formula | C31H49N5O2[1] |

| Molecular Weight | 523.77 g/mol [1] |

| SMILES | CN(C1CCN(C(C)C)CC1)C2=C3C=C(OC)C(OCCCN4CCCC4)=CC3=NC(C5CCCCC5)=N2[1] |

| InChI Key | ATORKVYCKKBNTF-UHFFFAOYSA-N[1] |

| Appearance | Solid powder[1] |

| Solubility | Soluble in DMSO[1] |

| Storage | Store at -20°C for long-term storage.[2] |

Biological Activity and Mechanism of Action

This compound is designed to be a negative control for the potent G9a and GLP inhibitor, UNC0638. The primary mechanism of action of UNC0638 involves the formation of a hydrogen bond between the secondary amine on its quinazoline ring and the aspartate residue Asp1083 in the active site of G9a. The N-methylation of this amine in this compound sterically hinders this critical hydrogen bond, resulting in a dramatic reduction in its inhibitory potency.[1][2]

This compound exhibits over 300-fold less potency against G9a and GLP compared to UNC0638 in biochemical assays.[1][2] This significant difference in activity, coupled with a similar selectivity profile against other epigenetic and non-epigenetic targets, makes this compound an ideal tool to validate that the observed biological effects of UNC0638 are indeed due to the inhibition of G9a and GLP.

Table 2: Biological Activity of this compound

| Target | Assay | IC50 / EC50 | Reference |

| G9a | SAHH-coupled assay | 5,000 ± 200 nM | [1][2] |

| GLP | SAHH-coupled assay | > 10,000 nM | [1][2] |

| Cellular Toxicity | MTT Assay | 8,700 ± 790 nM |

Experimental Protocols

SAHH-Coupled Methyltransferase Assay

This assay is used to determine the IC50 values of compounds against methyltransferases like G9a and GLP. The principle of the assay is to measure the production of S-adenosylhomocysteine (SAH), a product of the methylation reaction. SAH is then hydrolyzed by SAH hydrolase (SAHH) to homocysteine, which is subsequently detected by a fluorescent probe.

Materials:

-

Recombinant G9a or GLP enzyme

-

Histone H3 (1-21) peptide substrate

-

S-adenosylmethionine (SAM)

-

S-adenosylhomocysteine hydrolase (SAHH)

-

ThioGlo™ fluorescent probe

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)

-

This compound and test compounds dissolved in DMSO

-

384-well black microplates

Procedure:

-

Prepare serial dilutions of this compound and other test compounds in DMSO.

-

In a 384-well plate, add the compounds to the assay wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Prepare a master mix containing the assay buffer, G9a or GLP enzyme, and the histone H3 peptide substrate.

-

Add the master mix to each well of the plate.

-

Initiate the reaction by adding SAM to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Prepare a detection mix containing SAHH and ThioGlo™ in the assay buffer.

-

Stop the methyltransferase reaction and initiate the detection reaction by adding the detection mix to each well.

-

Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Read the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 500 nm emission for ThioGlo™).

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[3]

-

The next day, treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cell death if desired.[3]

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).[3]

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.[4]

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

-

Incubate the plate for a few hours at room temperature with gentle shaking, protected from light, to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50 value by plotting the data on a dose-response curve.

Signaling Pathways and Experimental Workflows

G9a/GLP Signaling Pathway in Transcriptional Repression

G9a and GLP are key epigenetic regulators that primarily catalyze the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2).[5][6] This methylation mark serves as a docking site for heterochromatin protein 1 (HP1), which in turn recruits other repressive proteins and enzymes, leading to chromatin compaction and transcriptional silencing of target genes.[6] This pathway is crucial for various cellular processes, including development, differentiation, and maintaining cellular identity.[5][7]

Caption: G9a/GLP-mediated H3K9 methylation and gene silencing pathway.

Experimental Workflow for Using this compound as a Negative Control

To confirm that the observed cellular phenotype is a direct result of G9a/GLP inhibition by a potent inhibitor like UNC0638, a parallel experiment using this compound as a negative control is essential. This workflow outlines the key steps in such a comparative study.

Caption: Workflow for validating on-target effects using this compound.

Conclusion

This compound is a well-characterized and indispensable negative control for studying the biological functions of G9a and GLP methyltransferases. Its structural similarity to the potent inhibitor UNC0638, combined with its significantly reduced inhibitory activity, provides researchers with a robust tool to dissect on-target from off-target effects. The proper use of this compound in parallel with active inhibitors is critical for the rigorous validation of experimental findings in the field of epigenetics and drug discovery. This guide provides the necessary information and protocols to empower researchers to effectively utilize this important chemical probe.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound|1327276-39-0|COA [dcchemicals.com]

- 3. texaschildrens.org [texaschildrens.org]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. A case study in cross-talk: the histone lysine methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. G9a/GLP | Lysine Methyltransferases | Tocris Bioscience [tocris.com]

The Biological Activity of UNC0737 in Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC0737 is a chemical probe widely utilized in cell biology and drug discovery as a negative control for its potent and selective counterpart, UNC0638. Both compounds target the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, or EHMT1). These enzymes play a critical role in epigenetic regulation by catalyzing the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), modifications generally associated with transcriptional repression. Due to its structural similarity to UNC0638 but significantly reduced inhibitory activity, this compound is an invaluable tool for distinguishing on-target from off-target effects in cellular and in vivo studies. This guide provides a comprehensive overview of the biological activity of this compound in various cell lines, detailing its mechanism of action, quantitative data on its activity, and relevant experimental protocols.

Core Mechanism of Action

This compound was designed as an N-methyl analog of UNC0638. This specific modification eliminates a crucial hydrogen bond interaction with the aspartate residue (Asp1083) in the active site of G9a, drastically reducing its binding affinity and inhibitory potency. Consequently, this compound exhibits over 300-fold less potency against G9a and GLP compared to UNC0638, making it an ideal negative control. Its primary utility lies in demonstrating that the cellular effects observed with UNC0638 are indeed due to the inhibition of G9a and GLP and not a result of off-target activities.

Quantitative Data Summary

The biological activity of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the available data.

| Target | Assay Type | IC50 (nM) | Reference |

| G9a | SAHH-coupled assay | 5,000 ± 200 | [1] |

| GLP | SAHH-coupled assay | > 10,000 | [1] |

Table 1: Biochemical Inhibitory Activity of this compound. This table details the half-maximal inhibitory concentration (IC50) of this compound against its primary targets, the histone methyltransferases G9a and GLP. The data was generated using an SAHH (S-adenosyl-L-homocysteine hydrolase)-coupled assay, a common method for measuring the activity of methyltransferases. The high IC50 values confirm the low intrinsic inhibitory potency of this compound.

| Cell Line | Assay Type | Endpoint | EC50 (nM) | Reference |

| MDA-MB-231 | MTT Assay | Cell Viability | 8,700 ± 790 | |

| MDA-MB-231 | In-Cell Western | H3K9me2 Reduction | > 5,000 | [2] |

Table 2: Cellular Activity of this compound. This table presents the half-maximal effective concentration (EC50) of this compound in the human breast adenocarcinoma cell line MDA-MB-231. The MTT assay was used to assess cellular toxicity by measuring metabolic activity as an indicator of cell viability. The In-Cell Western blot quantified the levels of histone H3 lysine 9 dimethylation (H3K9me2), a direct downstream marker of G9a/GLP activity. The data demonstrates that high concentrations of this compound are required to induce cytotoxicity and that it has a minimal effect on H3K9me2 levels in cells, consistent with its role as a negative control.

Signaling Pathways and Experimental Workflows

G9a/GLP Signaling Pathway

The primary signaling pathway influenced by G9a and GLP inhibitors involves the regulation of histone methylation and its impact on gene expression. G9a and GLP are key enzymes that transfer methyl groups to H3K9, leading to transcriptional repression of target genes. Inhibition of this pathway by compounds like UNC0638 results in a decrease in global H3K9me2 levels, which can lead to the reactivation of silenced genes. This compound, being a weak inhibitor, does not significantly perturb this pathway.

Caption: G9a/GLP signaling pathway and points of inhibition.

Experimental Workflow: Cell Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of their health and proliferation.

Caption: Workflow for determining cell viability using the MTT assay.

Experimental Protocols

SAHH-Coupled Methyltransferase Assay

This assay is used to measure the activity of S-adenosyl-L-methionine (SAM)-dependent methyltransferases like G9a and GLP. The production of the reaction product, S-adenosyl-L-homocysteine (SAH), is coupled to its hydrolysis by SAH hydrolase (SAHH) to produce homocysteine. The free thiol group of homocysteine can then be detected using a thiol-sensitive fluorescent probe.

Materials:

-

Purified G9a or GLP enzyme

-

Histone H3 peptide substrate (e.g., H3(1-21))

-

S-adenosyl-L-methionine (SAM)

-

S-adenosyl-L-homocysteine hydrolase (SAHH)

-

Thiol-sensitive fluorescent probe (e.g., ThioGlo™)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 3 mM MgCl2)

-

This compound and other test compounds

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound and other test compounds in assay buffer.

-

In a 384-well plate, add the test compounds.

-

Prepare a master mix containing G9a or GLP enzyme, H3 peptide substrate, SAHH, and the fluorescent probe in assay buffer.

-

Add the master mix to each well of the plate.

-

Initiate the reaction by adding SAM to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen probe.

-

Data Analysis:

-

Subtract the background fluorescence from wells without enzyme.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability (MTT) Assay

Materials:

-

Cell line of interest (e.g., MDA-MB-231)

-

Complete cell culture medium

-

This compound and other test compounds

-

MTT reagent (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well clear flat-bottom plates

-

Spectrophotometer (plate reader)

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound and other test compounds in complete culture medium.

-

Remove the old medium from the cells and add the medium containing the test compounds. Include wells with medium only (blank) and cells with vehicle (e.g., DMSO) as a negative control.

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

-

After incubation, add 10-20 µL of MTT reagent to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.

-

Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control (100% viability).

-

Determine the EC50 value by plotting the percent viability against the log of the compound concentration and fitting to a sigmoidal dose-response curve.

-

Effects on Apoptosis and Autophagy

The direct effects of this compound on apoptosis and autophagy have not been extensively studied, primarily because its role is that of a negative control. However, studies on potent G9a/GLP inhibitors like UNC0638 have shown that inhibition of these methyltransferases can induce apoptosis and autophagy in certain cancer cell lines. For instance, in multiple myeloma cells, G9a/GLP inhibition has been shown to promote autophagy-associated apoptosis. Therefore, when using this compound as a negative control, it is expected to not induce significant changes in markers of apoptosis (e.g., caspase-3 cleavage, PARP cleavage) or autophagy (e.g., LC3-I to LC3-II conversion, p62 degradation) at concentrations where UNC0638 shows clear effects. Any observed activity of this compound on these pathways would suggest potential off-target effects of the chemical scaffold.

Conclusion

This compound is an indispensable chemical tool for the study of G9a and GLP methyltransferases. Its high structural similarity to the potent inhibitor UNC0638, combined with its significantly lower inhibitory activity, makes it the gold standard for a negative control in cellular experiments. The quantitative data presented in this guide confirms its weak biochemical and cellular activity against G9a/GLP. The provided experimental protocols for key assays will aid researchers in designing and executing robust experiments to validate the on-target effects of G9a/GLP inhibitors. Understanding the biological activity, or lack thereof, of this compound is crucial for the accurate interpretation of data generated with its active counterpart and for advancing our understanding of the roles of G9a and GLP in health and disease.

References

UNC0737: A Technical Guide to a G9a/GLP Histone Methyltransferase Inhibitor Negative Control

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC0737 is a chemical probe widely utilized in epigenetic research as a negative control for the potent and selective dual inhibitors of G9a (also known as EHMT2 or KMT1C) and G9a-like protein (GLP, also known as EHMT1 or KMT1D), such as UNC0638. G9a and GLP are histone methyltransferases that primarily catalyze the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks predominantly associated with transcriptional repression.[1][2] Dysregulation of G9a/GLP activity has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention.[3][4] This technical guide provides an in-depth overview of this compound, its relationship to active inhibitors, its biochemical and cellular activity, and detailed experimental protocols for its use in research.

Mechanism of Action and Rationale for Use as a Negative Control

This compound is an N-methyl analog of the potent G9a/GLP inhibitor UNC0638.[5] The critical difference lies in the methylation of a secondary amine in the quinazoline scaffold of UNC0638 to a tertiary amine in this compound.[6] This seemingly minor structural modification has a profound impact on the compound's inhibitory activity. X-ray crystallography studies of G9a in complex with UNC0638 have revealed that the secondary amine forms a crucial hydrogen bond with the side chain of Asp1083 in the active site of G9a.[5] The addition of a methyl group in this compound sterically hinders this interaction, leading to a dramatic reduction in its binding affinity and inhibitory potency against both G9a and GLP.[6] This makes this compound an ideal negative control, as it is structurally very similar to the active compound UNC0638 but lacks significant on-target activity.

Quantitative Data Summary

The following tables summarize the in vitro and in-cell inhibitory activities of this compound and its potent counterpart, UNC0638, against G9a and GLP.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | G9a | SAHH-coupled | 5,000 ± 200 | [1][6] |

| GLP | SAHH-coupled | > 10,000 | [1][6] | |

| UNC0638 | G9a | SAHH-coupled | < 15 | [1][7] |

| GLP | SAHH-coupled | 19 ± 1 | [1] |

Table 1: Biochemical Inhibitory Activity of this compound and UNC0638

| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |

| This compound | MDA-MB-231 | In-Cell Western (H3K9me2 reduction) | > 5,000 | [5] |

| UNC0638 | MDA-MB-231 | In-Cell Western (H3K9me2 reduction) | 81 | [7] |

| PC3 | In-Cell Western (H3K9me2 reduction) | 59 | [5] | |

| 22RV1 | In-Cell Western (H3K9me2 reduction) | 48 | [5] |

Table 2: Cellular Inhibitory Activity of this compound and UNC0638

Selectivity Profile

This compound, as a close analog of UNC0638, is expected to have a very clean selectivity profile. UNC0638 has been extensively profiled and shows high selectivity for G9a/GLP over a wide range of other epigenetic and non-epigenetic targets.

| Target Class | Specific Targets | Activity of UNC0638 | Reference |

| Histone Methyltransferases | SUV39H1, SUV39H2, SETD7, SETD8, MLL, PRMT1, PRMT3 | Inactive | [5] |

| Demethylases | JMJD2E | Weak activity (IC50 = 4,500 nM) | [5] |

| DNA Methyltransferases | DNMT1 | Very weak activity (IC50 = 107,000 nM) | [5] |

| Kinases | Panel of 24 kinases | Inactive | [5] |

| GPCRs, Ion Channels, Transporters | Panel of >80 targets | Largely inactive (<30% inhibition at 1 µM) | [5] |

Table 3: Selectivity Profile of the Parent Compound UNC0638

Signaling Pathways

The primary signaling pathway regulated by G9a and GLP is the methylation of H3K9, which leads to transcriptional repression. This is a fundamental mechanism of epigenetic gene silencing.

Caption: G9a/GLP signaling pathway.

Beyond histone H3, G9a and GLP have been shown to methylate a variety of non-histone proteins, thereby regulating their function. These substrates include p53, DNMT1, and HIF-1α, implicating G9a/GLP in a broad range of cellular processes including DNA methylation, hypoxia response, and tumor suppression.[5][8][9]

Experimental Protocols

Detailed methodologies for key experiments involving this compound and its active counterparts are provided below.

SAHH-Coupled Biochemical Assay for IC50 Determination

This assay quantitatively measures the activity of methyltransferases by detecting the production of S-adenosylhomocysteine (SAH), a common product of all S-adenosylmethionine (SAM)-dependent methyltransferases.

Caption: SAHH-coupled assay workflow.

Materials:

-

G9a or GLP enzyme

-

This compound and UNC0638 (or other inhibitors)

-

S-adenosylmethionine (SAM)

-

S-adenosylhomocysteine hydrolase (SAHH)

-

Histone H3 (1-21) peptide substrate

-

Thiol-sensitive fluorogenic probe (e.g., ThioGlo™)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 1 mM DTT, 0.01% Triton X-100)

-

384-well black microplate

-

Plate reader capable of fluorescence detection

Procedure:

-

Prepare serial dilutions of this compound and the positive control inhibitor (e.g., UNC0638) in DMSO.

-

In a 384-well plate, add the assay buffer.

-

Add the G9a or GLP enzyme to a final concentration of approximately 1-5 nM.

-

Add the inhibitors at various concentrations. For this compound, concentrations up to 50 µM may be necessary to observe any inhibition, while for UNC0638, a range from 0.1 nM to 1 µM is typically sufficient.

-

Add SAM to a final concentration near its Km value (typically 1-5 µM).

-

Add SAHH to a final concentration of approximately 1 µM.

-

Add the fluorogenic probe according to the manufacturer's instructions.

-

Incubate the mixture for 10-15 minutes at room temperature.

-

Initiate the reaction by adding the histone H3 peptide substrate to a final concentration near its Km value (typically 2-10 µM).

-

Monitor the increase in fluorescence over time (e.g., every minute for 30-60 minutes) using a plate reader.

-

Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 values.

In-Cell Western Assay for H3K9me2 Levels

This high-throughput immunocytochemical assay quantifies the levels of a specific protein or post-translational modification within cells grown in a multi-well plate.

Caption: In-Cell Western workflow.

Materials:

-

Adherent cell line (e.g., MDA-MB-231, PC3)

-

96-well black, clear-bottom microplate

-

This compound and UNC0638

-

Formaldehyde solution (e.g., 4% in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS)

-

Primary antibody against H3K9me2

-

Infrared dye-conjugated secondary antibody

-

DNA stain for normalization (e.g., DRAQ5™)

-

Infrared imaging system

Procedure:

-

Seed cells into a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound and UNC0638 for 24-72 hours.

-

Aspirate the media and fix the cells with 4% formaldehyde for 20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Block the cells with blocking buffer for 1.5 hours at room temperature.

-

Incubate the cells with the primary antibody against H3K9me2 diluted in blocking buffer overnight at 4°C.

-

Wash the cells five times with PBS containing 0.1% Tween-20.

-

Incubate the cells with the infrared dye-conjugated secondary antibody and the DNA stain diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash the cells five times with PBS containing 0.1% Tween-20.

-

Scan the plate using an infrared imaging system.

-

Quantify the fluorescence intensity for both the H3K9me2 signal and the DNA stain. Normalize the H3K9me2 signal to the DNA stain signal to account for variations in cell number. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Western Blotting for Histone Modifications

This widely used technique allows for the detection of specific proteins and their post-translational modifications in a complex mixture of proteins extracted from cells or tissues.

Materials:

-

Cells treated with this compound/UNC0638

-

Histone extraction buffer

-

SDS-PAGE gels (15-18% acrylamide is recommended for histones)

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-H3K9me2, anti-total Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Lyse the treated cells and extract histones using an acid extraction method.

-

Quantify the protein concentration of the histone extracts.

-

Separate the histone proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against H3K9me2 diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an antibody against total histone H3 as a loading control.

Conclusion

References

- 1. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. profiles.wustl.edu [profiles.wustl.edu]

- 3. G9a in Cancer: Mechanisms, Therapeutic Advancements, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Functional Role of G9a Histone Methyltransferase in Cancer [frontiersin.org]

- 5. Frontiers | Hypoxia-Inducible Lysine Methyltransferases: G9a and GLP Hypoxic Regulation, Non-histone Substrate Modification, and Pathological Relevance [frontiersin.org]

- 6. medkoo.com [medkoo.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Hypoxia-Inducible Lysine Methyltransferases: G9a and GLP Hypoxic Regulation, Non-histone Substrate Modification, and Pathological Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Discovery and Synthesis of UNC0737: A Negative Control Probe for G9a/GLP Histone Methyltransferases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

UNC0737 is a chemical probe designed as a negative control for its potent and selective counterpart, UNC0638, an inhibitor of the histone methyltransferases G9a (EHMT2) and G9a-like protein (GLP, EHMT1). This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It is intended to serve as a technical guide for researchers utilizing this tool in their investigations of epigenetic signaling pathways. Included are detailed experimental protocols, quantitative data on its biological activity, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

Protein lysine methyltransferases (PKMTs) are critical enzymes in cellular signaling, with a well-established role in the epigenetic regulation of gene expression through the methylation of histone proteins. G9a and GLP are the primary enzymes responsible for mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks generally associated with transcriptional repression. These enzymes form a heterodimeric complex in vivo to carry out their function. Given their role in gene silencing, G9a and GLP have emerged as attractive targets for therapeutic intervention in various diseases, including cancer.

The development of potent and selective chemical probes is essential for elucidating the biological functions of these enzymes. UNC0638 was developed as a potent, substrate-competitive inhibitor of G9a and GLP. To ensure that the observed biological effects of UNC0638 are due to the inhibition of G9a/GLP and not off-target effects, a structurally similar but biologically inactive control molecule is required. This compound was designed and synthesized to fulfill this role.

Design and Discovery of this compound

The design of this compound was guided by the co-crystal structure of G9a in complex with UNC0224, a precursor to UNC0638. This structure revealed a critical hydrogen bond between the secondary amine at the 4-position of the quinazoline ring of UNC0224 and the aspartate 1083 residue of G9a. It was hypothesized that methylation of this secondary amine would disrupt this hydrogen bond, leading to a significant loss of inhibitory activity.

This compound is the N-methyl analog of UNC0638. As predicted, the addition of a methyl group to the secondary amine resulted in a greater than 300-fold decrease in potency against G9a and GLP in biochemical assays.[1][2] This substantial loss of activity, combined with its high structural similarity to UNC0638, makes this compound an ideal negative control for in vitro and in-cellulo studies.[1]

Quantitative Biological Data

The biological activity of this compound has been characterized in various assays, demonstrating its significantly reduced potency compared to UNC0638.

| Target | Assay Type | This compound IC50 (nM) | UNC0638 IC50 (nM) | Reference |

| G9a | SAHH-coupled assay | 5,000 ± 200 | < 15 | [1][2] |

| GLP | SAHH-coupled assay | > 10,000 | 19 ± 1 | [1][2] |

| Cell-Based Assay | Cell Line | This compound EC50 (nM) | UNC0638 EC50 (nM) | Reference |

| Cytotoxicity (MTT assay) | Various | 8,700 ± 790 | 11,000 ± 710 | [1] |

This compound was also profiled for off-target activity and was found to be largely inactive against a panel of other epigenetic and non-epigenetic targets, similar to UNC0638.[1] It showed weak binding affinity for α1A, α2C, M1, M2, and M4 receptors (Ki values ranging from 60 to 1,000 nM) and low to modest potency in M1, M2, and M4 functional assays (IC50 values from 800 to >10,000 nM).[1] It was also inactive against a panel of 24 kinases.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is analogous to that of UNC0638, with the key difference being the use of an N-methylated amine in the final step. A plausible synthetic route is outlined below, based on the published synthesis of related compounds.

Scheme 1: Proposed Synthesis of this compound

References

In-Depth Technical Guide: UNC0737 (CAS No. 1327276-39-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC0737 is a chemical compound primarily utilized in biomedical research as a negative control for its structurally similar and potent analog, UNC0638, an inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1). This guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of inaction, and detailed experimental protocols. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams.

Chemical and Physical Properties

This compound is a synthetic organic molecule belonging to the quinazoline class of compounds. Its fundamental properties are detailed below.

| Property | Value | Reference |

| CAS Number | 1327276-39-0 | [1] |

| IUPAC Name | 2-Cyclohexyl-N-(1-isopropylpiperidin-4-yl)-6-methoxy-N-methyl-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine | [1] |

| Molecular Formula | C₃₁H₄₉N₅O₂ | [1] |

| Molecular Weight | 523.77 g/mol | [1] |

| Appearance | Solid | |

| Solubility | Soluble in DMSO |

Mechanism of Action (or Inaction)

This compound was specifically designed as a negative control for UNC0638, a potent inhibitor of the G9a and GLP histone methyltransferases.[2] G9a and GLP are key enzymes that catalyze the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression.[2]

The potency of UNC0638 is derived, in part, from a hydrogen bond interaction between the secondary amine on its quinazoline core and the aspartate residue Asp1083 in the active site of G9a.[2] this compound is the N-methyl analog of UNC0638, meaning a methyl group replaces the hydrogen on this secondary amine.[2] This modification eliminates the critical hydrogen bond, drastically reducing its affinity for G9a and GLP, rendering it a poor inhibitor.[2] This makes this compound an ideal tool to differentiate on-target effects of G9a/GLP inhibition from off-target or compound-specific effects in cellular and in vivo studies.

It is important to note that some commercial vendors have classified this compound as a choline kinase inhibitor. However, a thorough review of the primary scientific literature reveals no evidence to support this claim. Its primary and validated role in research is as a negative control for G9a/GLP inhibition.

G9a/GLP Signaling Pathway

The signaling pathway involving G9a and GLP is central to epigenetic regulation of gene expression. A simplified representation of this pathway is provided below.

References

An In-depth Technical Guide to UNC0737: A Negative Control for G9a/GLP Histone Methyltransferase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC0737 is a chemical compound frequently utilized in epigenetic research as a negative control for its structurally similar and potent counterpart, UNC0638. UNC0638 is a well-characterized inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1). These enzymes play a crucial role in gene silencing through the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2). This technical guide provides a comprehensive overview of the molecular and cellular characteristics of this compound, its use in experimental settings, and the broader context of the G9a/GLP signaling pathway.

Core Compound Data: this compound

A summary of the key quantitative data for this compound is presented below, offering a direct comparison with its active analog, UNC0638.

| Property | This compound | UNC0638 | Reference |

| Molecular Formula | C₃₁H₄₉N₅O₂ | C₃₀H₄₇N₅O₂ | [1] |

| Molecular Weight | 523.77 g/mol | 509.73 g/mol | [1] |

| G9a IC₅₀ | 5,000 ± 200 nM | <15 nM | [1] |

| GLP IC₅₀ | >10,000 nM | 19 nM | [1] |

| Cellular H3K9me2 EC₅₀ (MDA-MB-231 cells) | >10,000 nM | ~80 nM | |

| Cellular Toxicity EC₅₀ (MTT Assay) | 8,700 ± 790 nM | 11,000 ± 710 nM |

Table 1: Physicochemical and Biological Properties of this compound and UNC0638. The table highlights the significant difference in inhibitory potency between this compound and UNC0638 against G9a and GLP, while showing comparable cellular toxicity.

The G9a/GLP Signaling Pathway and the Role of this compound

G9a and GLP are key epigenetic regulators that primarily function as a heterodimeric complex to catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to the lysine 9 residue of histone H3. This methylation event, particularly H3K9 dimethylation (H3K9me2), serves as a docking site for repressive protein complexes, such as Heterochromatin Protein 1 (HP1), leading to chromatin compaction and transcriptional silencing of target genes. Dysregulation of this pathway has been implicated in various diseases, including cancer.

UNC0638 potently inhibits the catalytic activity of G9a and GLP, leading to a global reduction in H3K9me2 levels and the reactivation of silenced genes. This compound, as the N-methyl analog of UNC0638, was specifically designed to be a much less potent inhibitor. This significant drop in potency (over 300-fold) is due to the elimination of a critical hydrogen bond interaction with the aspartate residue (Asp1083) in the G9a active site. This makes this compound an ideal negative control to demonstrate that the observed cellular effects of UNC0638 are due to the specific inhibition of G9a/GLP and not off-target effects.

Caption: G9a/GLP Signaling and Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound as a negative control.

Biochemical Assay: SAHH-Coupled Methyltransferase Assay

This assay quantitatively measures the enzymatic activity of G9a and GLP and the inhibitory potential of compounds like UNC0638 and this compound. The assay relies on the principle that for every methyl group transferred from SAM to a substrate, one molecule of S-adenosylhomocysteine (SAH) is produced. SAH is then hydrolyzed by SAH hydrolase (SAHH) to homocysteine, which can be detected using a thiol-sensitive fluorescent probe.

Materials:

-

Recombinant G9a or GLP enzyme

-

Histone H3 peptide substrate (e.g., H3 1-21)

-

S-adenosylmethionine (SAM)

-

SAH hydrolase (SAHH)

-

Thiol-sensitive fluorescent probe (e.g., ThioGlo™)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)

-

UNC0638 and this compound dissolved in DMSO

-

384-well black microplates

Procedure:

-

Prepare serial dilutions of UNC0638 and this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

In a 384-well plate, add the enzyme (G9a or GLP) to the assay buffer.

-

Add the test compounds (UNC0638, this compound) or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

-

Initiate the methyltransferase reaction by adding a mixture of the histone H3 peptide substrate and SAM.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.

-

Stop the reaction and detect the product by adding a solution containing SAHH and the fluorescent probe.

-

Incubate for a further period (e.g., 30 minutes) to allow for the conversion of SAH and development of the fluorescent signal.

-

Read the fluorescence intensity using a plate reader (e.g., excitation/emission ~380/500 nm for ThioGlo™).

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ values.

Caption: SAHH-Coupled Assay Workflow.

Cellular Assay: In-Cell Western for H3K9me2 Quantification

This immunofluorescence-based assay is performed in multi-well plates to quantify the levels of a specific protein, in this case, H3K9me2, within cells after treatment with inhibitors.

Materials:

-

Cells (e.g., MDA-MB-231, MCF7)

-

96-well or 384-well black, clear-bottom tissue culture plates

-

UNC0638 and this compound

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS with 0.1% Tween-20)

-

Primary antibody: Rabbit anti-H3K9me2

-

Secondary antibody: IRDye®-conjugated anti-rabbit IgG

-

Normalization stain (e.g., DRAQ5™ or CellTag™ 700 Stain)

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of UNC0638, this compound, or DMSO for the desired duration (e.g., 48 hours).

-

Remove the media and fix the cells with the fixation solution for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with the permeabilization buffer for 5-10 minutes.

-

Wash the cells three times with PBS containing 0.1% Tween-20.

-

Block non-specific antibody binding by incubating with blocking buffer for 1.5 hours at room temperature.

-

Incubate the cells with the primary antibody (anti-H3K9me2) diluted in blocking buffer overnight at 4°C.

-

Wash the cells five times with PBS containing 0.1% Tween-20.

-

Incubate with the IRDye®-conjugated secondary antibody and the normalization stain (to control for cell number) for 1 hour at room temperature, protected from light.

-

Wash the cells five times with PBS containing 0.1% Tween-20.

-

Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

-

Quantify the fluorescence intensity for both the target (H3K9me2) and the normalization stain. Normalize the target signal to the cell number signal and calculate the EC₅₀ values.

Caption: In-Cell Western Workflow.

Conclusion

References

Off-Target Effects of UNC0737: A Technical Guide for Researchers

An In-depth Examination of the Off-Target Profile of a Widely Used G9a/GLP Inhibitor Negative Control

Introduction

UNC0737 is a chemical probe frequently employed in biomedical research as a negative control for its structurally similar and potent G9a/GLP histone methyltransferase inhibitor counterpart, UNC0638.[1] The rationale for its use as a negative control lies in a key structural modification: the methylation of the secondary amino group in the quinazoline core. This alteration eliminates a critical hydrogen bond interaction with the Asp1083 residue in the active site of G9a, rendering this compound over 300-fold less potent against G9a and its homolog GLP.[1] While its dramatically reduced on-target activity is well-established, a comprehensive understanding of its off-target interactions is crucial for the rigorous interpretation of experimental results. This technical guide provides a detailed overview of the known off-target effects of this compound, including quantitative data, experimental methodologies, and the signaling pathways implicated by these interactions.

Summary of Quantitative Off-Target Data

The off-target profile of this compound has been primarily characterized through broad screening panels, revealing interactions with several G-protein coupled receptors (GPCRs), while showing no significant activity against a panel of kinases. A recent study has also identified Choline Kinase Alpha (CHKA) as a direct off-target, providing a potential explanation for some of the cellular phenotypes observed with this compound.

| Target Class | Specific Target | Assay Type | This compound Activity |

| Receptors | α1A Adrenergic Receptor | Radioligand Binding | Ki = 60 - 1000 nM |

| α2C Adrenergic Receptor | Radioligand Binding | Ki = 60 - 1000 nM | |

| M1 Muscarinic Receptor | Radioligand Binding | Ki = 60 - 1000 nM | |

| M1 Muscarinic Receptor | Functional Assay | IC50 = 800 - >10,000 nM | |

| M2 Muscarinic Receptor | Radioligand Binding | Ki = 60 - 1000 nM | |

| M2 Muscarinic Receptor | Functional Assay | IC50 = 800 - >10,000 nM | |

| M4 Muscarinic Receptor | Radioligand Binding | Ki = 60 - 1000 nM | |

| M4 Muscarinic Receptor | Functional Assay | IC50 = 800 - >10,000 nM | |

| Kinases | Panel of 24 kinases | Biochemical Assay | Inactive |

| Other Enzymes | Choline Kinase Alpha (CHKA) | Chemoproteomics, Biochemical, Cellular, and Metabolic Profiling | Direct Target |

Note: The specific Ki and IC50 values for each receptor subtype from the initial broad screening are not publicly available in the primary literature's supplementary materials. The provided ranges are based on the summary in the main text of the publication by Vedadi et al., 2011. The panel of 24 kinases against which this compound was found to be inactive is also not specified in the available literature.

Detailed Experimental Protocols

A thorough understanding of the methodologies used to generate the off-target data is essential for assessing its validity and for designing appropriate control experiments.

Radioligand Binding Assays for Adrenergic and Muscarinic Receptors

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[2][3][4][5][6] These assays typically involve the following steps:

-

Membrane Preparation: Membranes from cells or tissues expressing the receptor of interest are isolated through homogenization and centrifugation.

-

Competitive Binding: A fixed concentration of a radiolabeled ligand (e.g., [3H]-Prazosin for α1 receptors or [3H]-NMS for muscarinic receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. Unbound radioligand is washed away.

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competitor. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined, from which the inhibitor constant (Ki) can be calculated using the Cheng-Prusoff equation.

Functional Assays for Muscarinic Receptors

Functional assays measure the biological response elicited by a compound upon binding to its target receptor.

The M1 muscarinic receptor is coupled to the Gq signaling pathway, which leads to an increase in intracellular calcium upon activation.[7]

-

Cell Culture and Dye Loading: Cells stably expressing the M1 receptor are seeded in a microplate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Compound Addition: Varying concentrations of this compound are added to the cells. To assess antagonist activity, cells are pre-incubated with this compound before the addition of a known M1 agonist (e.g., carbachol).

-

Fluorescence Measurement: The change in fluorescence, which is proportional to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.

-

Data Analysis: The data are used to generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

The M2 and M4 muscarinic receptors are coupled to the Gi signaling pathway, which inhibits the production of cyclic AMP (cAMP).[8][9][10][11][12]

-

Cell Culture: Cells expressing the M2 or M4 receptor are cultured in a microplate.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of this compound.

-

Stimulation: Forskolin, a direct activator of adenylyl cyclase, is added to the cells to stimulate cAMP production. A known muscarinic agonist is also added.

-

cAMP Measurement: The intracellular cAMP concentration is measured using a commercially available kit (e.g., ELISA or HTRF).

-

Data Analysis: The inhibitory effect of this compound on forskolin-stimulated cAMP accumulation is quantified to determine its IC50 value.

Chemoproteomic Profiling for Choline Kinase Alpha (CHKA)

Recent evidence has identified CHKA as a direct off-target of this compound through an integrated phenomic approach.[13] This involved a combination of chemoproteomic, biochemical, cellular, and metabolic profiling assays. While the specific detailed protocol for the chemoproteomic identification of CHKA as a this compound off-target is embedded within a broader study, the general workflow for such an experiment is as follows:

-

Cell Lysis and Probe Incubation: Cell lysates are incubated with a chemical probe that can covalently bind to specific amino acid residues (e.g., cysteine or lysine) in the proteome.

-

Competitive Profiling: The binding of the probe is competed with an excess of the compound of interest (this compound).

-

Enrichment and Digestion: Probe-labeled proteins are enriched, often using affinity purification, and then digested into peptides.

-

Mass Spectrometry: The peptide mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the proteins that show reduced probe labeling in the presence of this compound.

Signaling Pathway Diagrams

The off-target interactions of this compound with adrenergic and muscarinic receptors can perturb specific cellular signaling pathways.

Caption: Gq-coupled receptor signaling pathway potentially affected by this compound.

Caption: Gi-coupled receptor signaling pathway potentially affected by this compound.

Conclusion and Recommendations

This compound serves as an indispensable tool in studying the biological roles of G9a and GLP. However, its utility as a negative control is contingent upon a thorough awareness of its off-target activities. The interactions of this compound with adrenergic and muscarinic receptors, as well as Choline Kinase Alpha, can lead to confounding effects, particularly at higher concentrations. Researchers using this compound should:

-

Use the lowest effective concentration: Titrate this compound to the minimal concentration necessary to serve as a negative control for the on-target effects of UNC0638.

-

Consider the cellular context: Be aware of the expression levels of the identified off-targets in the experimental system being used.

-

Employ orthogonal controls: When possible, use additional negative controls with distinct off-target profiles to validate findings.

-

Acknowledge potential off-target effects: When interpreting data, consider the possibility that the observed phenotypes may be, in part, due to the off-target activities of this compound.

This guide provides a comprehensive summary of the current knowledge regarding the off-target effects of this compound. As new research emerges, it will be imperative to continue to refine our understanding of the selectivity of this and other chemical probes to ensure the generation of robust and reproducible scientific data.

References

- 1. medkoo.com [medkoo.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. shutterstock.com [shutterstock.com]

- 5. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Figure 1 from Functions and Regulatory Mechanisms of Gq-Signaling Pathways | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Figure 6. [Biosensors for the Gq signaling...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. CETSA [cetsa.org]

- 12. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Inactive Analog UNC0737: A Technical Guide for Epigenetic Research

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of epigenetics, the use of chemical probes to elucidate the function of specific enzymes is a cornerstone of modern research. Equally important is the use of carefully designed negative controls to ensure that the observed biological effects are directly attributable to the inhibition of the intended target. This technical guide provides an in-depth overview of UNC0737, a widely used inactive analog for the potent G9a and G9a-like protein (GLP) methyltransferase inhibitor, UNC0638.

This compound serves as an essential tool for validating the on-target effects of UNC0638 in cellular and biochemical assays. As the N-methyl analog of UNC0638, it shares a high degree of structural similarity but exhibits a significantly reduced potency against G9a and GLP. This stark difference in activity, with over a 300-fold loss of potency, makes this compound the ideal negative control for dissecting the specific roles of G9a and GLP in gene regulation and other cellular processes.

Data Presentation: this compound and Comparators

The following tables summarize the key quantitative data for this compound in comparison to its active counterpart, UNC0638, and the earlier generation inhibitor, BIX01294.

Table 1: In Vitro Biochemical Potency

| Compound | Target | IC50 (nM) |

| This compound | G9a | 5,000 ± 200 |

| GLP | > 10,000 | |

| UNC0638 | G9a | < 15 |

| GLP | < 15 | |

| BIX01294 | G9a | ~3,500 |

| GLP | ~1,700 |

Table 2: Cellular Activity and Cytotoxicity

| Compound | Assay | Cell Line | IC50 / EC50 (nM) |

| This compound | In-Cell Western (H3K9me2 Inhibition) | MDA-MB-231 | > 5,000 |

| MTT Assay (Cytotoxicity) | MDA-MB-231 | 8,700 ± 790 | |

| UNC0638 | In-Cell Western (H3K9me2 Inhibition) | MDA-MB-231 | 81 ± 9 |

| MTT Assay (Cytotoxicity) | MDA-MB-231 | 11,000 ± 710 | |

| BIX01294 | In-Cell Western (H3K9me2 Inhibition) | MDA-MB-231 | 500 ± 43 |

| MTT Assay (Cytotoxicity) | MDA-MB-231 | 2,700 ± 76 |

Signaling Pathway and Mechanism of Inactivity

G9a and GLP are histone methyltransferases that primarily catalyze the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2, respectively). This epigenetic mark is a hallmark of transcriptional repression. The active probe UNC0638 potently inhibits this process, leading to a decrease in H3K9me2 levels and the potential reactivation of silenced genes.

The N-methylation of the secondary amino group in the quinazoline ring of this compound is a deliberate design feature that eliminates a critical hydrogen bond interaction with the aspartate residue Asp1083 in the G9a active site. This structural modification is responsible for the dramatic loss of inhibitory activity against G9a and GLP, while preserving the overall physicochemical properties of the molecule.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

SAHH-Coupled Methyltransferase Assay

This biochemical assay measures the activity of G9a/GLP by detecting the production of S-adenosylhomocysteine (SAH), a byproduct of the methylation reaction.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/ml BSA, and 1 mM DTT).

-

Component Addition: To a 384-well plate, add the G9a or GLP enzyme, the histone H3 peptide substrate, and the test compound (this compound or UNC0638) at various concentrations.

-

Initiation of Reaction: Start the reaction by adding the methyl donor, S-adenosylmethionine (SAM), and the coupling enzyme, SAH hydrolase (SAHH).

-

Detection: The SAHH converts SAH to homocysteine. A thiol-sensitive fluorescent probe (e.g., ThioGlo) is added, which reacts with homocysteine to produce a fluorescent signal.

-

Measurement: Read the fluorescence intensity on a plate reader (Excitation/Emission wavelengths will depend on the fluorophore used). The signal is proportional to the enzyme activity.

-

Data Analysis: Calculate the percent inhibition at each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

In-Cell Western Assay for H3K9me2 Inhibition

This cell-based assay quantifies the levels of a specific protein (in this case, H3K9me2) within fixed cells in a multi-well plate format.

Methodology:

-

Cell Culture and Treatment: Seed cells (e.g., MDA-MB-231) in a 96-well plate and allow them to adhere. Treat the cells with this compound or UNC0638 at various concentrations for a specified time (e.g., 48 hours).

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.

-

Wash the cells with PBS containing 0.1% Triton X-100 to permeabilize the membranes.

-

-

Blocking: Block non-specific antibody binding by incubating the cells with a blocking buffer (e.g., Odyssey Blocking Buffer or a solution containing normal serum) for 1.5 hours at room temperature.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for H3K9me2 overnight at 4°C. A normalization antibody, such as anti-tubulin or a DNA stain like DRAQ5, should also be included.

-

Secondary Antibody Incubation: Wash the cells and incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye 680RD and IRDye 800CW) for 1 hour at room temperature in the dark.

-

Imaging and Analysis:

-

Wash the plate to remove unbound secondary antibodies.

-

Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey).

-

Quantify the fluorescence intensity for both the target (H3K9me2) and the normalization control.

-

Calculate the normalized H3K9me2 levels and determine the IC50 value for inhibition.

-

Methodological & Application

Application Notes and Protocols for UNC0737 in In Vitro Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction:

UNC0737 is a crucial chemical tool for researchers studying the roles of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1). It was designed as a negative control for the potent and selective G9a/GLP inhibitor, UNC0638.[1][2] Due to its high structural similarity to UNC0638 but significantly reduced potency, this compound is ideal for use in cellular and biochemical assays to ensure that the observed effects of UNC0638 are specifically due to the inhibition of G9a and GLP and not off-target activities.[2] This document provides detailed protocols for the application of this compound in various in vitro experiments.

Mechanism of Action:

This compound is an N-methyl analog of UNC0638. This modification was specifically introduced to eliminate a critical hydrogen bond interaction with the Asp1083 residue in the active site of G9a.[1][2] This single modification results in a greater than 300-fold reduction in inhibitory activity against G9a and GLP compared to UNC0638, making it an excellent negative control.[2]

Data Presentation

Table 1: Comparative Potency of this compound and UNC0638

| Compound | Target | Assay Type | IC50 | Reference |

| This compound | G9a | Biochemical | 5,000 ± 200 nM | [1][2] |

| GLP | Biochemical | > 10,000 nM | [1][2] | |

| H3K9me2 reduction | In-Cell Western | > 5,000 nM | [2] | |

| UNC0638 | G9a | Biochemical | < 15 nM | [2] |

| GLP | Biochemical | < 15 nM | [2] | |

| H3K9me2 reduction | In-Cell Western | ~80 nM | [2] |

Table 2: Cellular Toxicity Profile

| Compound | Cell Line | Assay | EC50 | Reference |

| This compound | MDA-MB-231 | MTT Assay | 8,700 ± 790 nM | [2] |

| UNC0638 | MDA-MB-231 | MTT Assay | 11,000 ± 710 nM | [2] |

Signaling Pathway

G9a and GLP are the primary enzymes responsible for histone H3 lysine 9 dimethylation (H3K9me2), a key epigenetic mark associated with transcriptional repression. UNC0638 inhibits this process, leading to a reduction in global H3K9me2 levels and potential reactivation of silenced genes. This compound, being a poor inhibitor, should not elicit these effects when used at the same concentrations as UNC0638.

Experimental Protocols

General Guidelines for Using this compound

-

Solubility: this compound is soluble in DMSO.[1] Prepare a concentrated stock solution (e.g., 10 mM) in DMSO and store at -20°C for long-term use.[1]

-

Working Concentrations: Use this compound at the same final concentrations as UNC0638 in your experiments. The effective concentration of UNC0638 in cell-based assays is typically in the range of 80 nM to 500 nM.[2]

-

Control Sets: A typical experiment should include:

-

Vehicle control (e.g., DMSO).

-

UNC0638 (active compound).

-

This compound (negative control).

-

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxicity of UNC0638 and to confirm that the observed effects are not due to non-specific toxicity, by comparing them with this compound.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

UNC0638 and this compound stock solutions (10 mM in DMSO)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C, 5% CO2.

-

Prepare serial dilutions of UNC0638 and this compound in complete medium. A typical concentration range would be from 10 nM to 20 µM. Include a vehicle-only control.

-

Remove the medium from the wells and add 100 µL of the medium containing the compounds or vehicle.

-

Incubate for the desired period (e.g., 72 or 96 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine EC50 values.

Protocol 2: In-Cell Western Blot for H3K9me2 Levels

This assay quantifies changes in histone methylation within cells.

Materials:

-

96-well plate

-

Cells of interest

-

UNC0638 and this compound

-

Formaldehyde (3.7%)

-

Triton X-100 (0.1% in PBS)

-

Blocking buffer (e.g., Odyssey Blocking Buffer or 5% non-fat milk in PBS)

-

Primary antibodies: Rabbit anti-H3K9me2, Mouse anti-Total Histone H3 (for normalization)

-

Fluorescent secondary antibodies: IRDye 800CW Goat anti-Rabbit, IRDye 680RD Goat anti-Mouse

-

PBS

Procedure:

-

Follow steps 1-4 from the Cell Viability Assay protocol for cell seeding and treatment. A typical treatment duration is 48-96 hours.

-

After treatment, wash the cells twice with PBS.

-

Fix the cells by adding 100 µL of 3.7% formaldehyde per well and incubate for 20 minutes at room temperature.

-

Wash the wells three times with PBS.

-

Permeabilize the cells by adding 100 µL of 0.1% Triton X-100 in PBS and incubate for 20 minutes.

-

Wash three times with PBS containing 0.1% Tween-20.

-

Block for 1.5 hours at room temperature with 150 µL of blocking buffer.

-

Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Wash five times with PBS containing 0.1% Tween-20.

-

Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash five times with PBS containing 0.1% Tween-20.

-

Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

-

Normalize the H3K9me2 signal to the Total Histone H3 signal.

Protocol 3: Western Blot Analysis

This protocol is for analyzing total levels of specific proteins (e.g., G9a, GLP) or downstream targets after treatment.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary and HRP-conjugated secondary antibodies

-

ECL substrate

Procedure:

-

Culture and treat cells with UNC0638, this compound, or vehicle control for the desired time.

-

Harvest cells and lyse them on ice using lysis buffer.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.[3]

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash three times for 10 minutes each with TBST.

-

Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

Protocol 4: Chromatin Immunoprecipitation (ChIP)

ChIP is used to investigate the presence of the H3K9me2 mark at specific genomic loci.

Materials:

-

Cells treated with UNC0638, this compound, or vehicle

-

Formaldehyde (1%)

-

Glycine (1.25 M)

-

ChIP lysis buffer

-

Sonication equipment

-

Anti-H3K9me2 antibody and control IgG

-

Protein A/G magnetic beads

-

ChIP wash buffers

-

Elution buffer

-

Proteinase K

-

qPCR reagents and primers for target gene promoters

Procedure:

-

Treat cells as required. Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the reaction by adding glycine to a final concentration of 125 mM.

-

Harvest and lyse the cells.

-

Sonicate the chromatin to shear DNA to fragments of 200-1000 bp.

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate a portion of the chromatin with an anti-H3K9me2 antibody or a control IgG overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-chromatin complexes.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

-

Elute the chromatin from the beads.

-

Reverse the crosslinks by incubating at 65°C overnight with Proteinase K.

-

Purify the DNA.

-